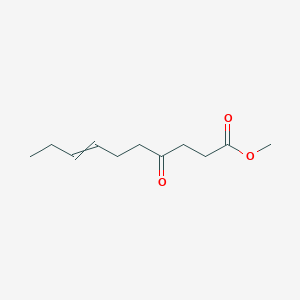

Methyl 4-oxodec-7-enoate

Description

Methyl 4-oxodec-7-enoate is a methyl ester characterized by a 10-carbon chain with a ketone group at position 4 and a double bond at position 7. Its molecular formula is C₁₁H₁₈O₃, and its molecular weight is 198.26 g/mol. The compound features three key functional groups:

- Ester group (methyl ester at the terminal carbon).

- Ketone (4-oxo group).

- Double bond (at the 7th position of the decenoate chain).

While direct evidence for this compound is absent in the provided sources, its structural analogs (e.g., methyl esters with unsaturated or oxygenated chains) are widely documented. Methyl esters are commonly synthesized via esterification of carboxylic acids or transesterification of triglycerides and serve as intermediates in organic synthesis, flavoring agents, or components in pharmaceuticals and biofuels .

Properties

IUPAC Name |

methyl 4-oxodec-7-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-3-4-5-6-7-10(12)8-9-11(13)14-2/h4-5H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGUMUBITAJUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60826900 | |

| Record name | Methyl 4-oxodec-7-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60826900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85670-53-7 | |

| Record name | Methyl 4-oxodec-7-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60826900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxodec-7-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as diethyl malonate, reacts with an alkyl halide under basic conditions to yield the desired ester . Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is employed to form the carbon-carbon bond .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxodec-7-enoate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The double bond and ketone group can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides and esters.

Scientific Research Applications

Methyl 4-oxodec-7-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 4-oxodec-7-enoate involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in nucleophilic addition reactions. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize the transition states .

Comparison with Similar Compounds

Key Structural and Functional Differences

Chain Length and Unsaturation: this compound has a 10-carbon chain with a double bond at C7, distinguishing it from shorter-chain esters like methyl octanoate (C8, saturated) or longer-chain analogs like methyl palmitate (C16, saturated) .

Biological and Industrial Relevance: Resin-derived esters (e.g., sandaracopimaric acid methyl ester) are structurally complex, featuring diterpene backbones, and are critical in plant resin studies . In contrast, this compound’s linear structure suggests utility as a synthetic intermediate for fragrances or pharmaceuticals. Pharmacological esters like 8-O-acetylshanzhiside methyl ester exhibit glycosidic modifications, enabling applications in drug development , whereas this compound’s ketone group may facilitate its use in carbonyl chemistry.

Analytical Identification: Methyl shikimate has been characterized via ¹H/¹³C NMR and FTIR , while methyl esters in resins (e.g., Z-communic acid methyl ester) are identified through GC-MS and comparison with standards . This compound would likely require similar techniques, with emphasis on ketone-specific IR bands (~1700 cm⁻¹) and alkene proton signals (δ 5–6 ppm in ¹H NMR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.